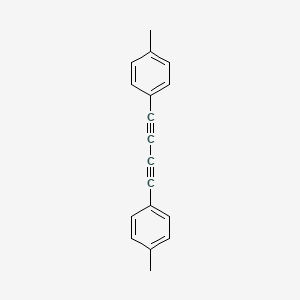

Di-p-tolylbutadiyne

Description

Di-p-tolylbutadiyne (C₁₆H₁₄) is a conjugated diyne compound featuring two p-tolyl groups (para-methyl-substituted phenyl rings) linked by a butadiyne (–C≡C–C≡C–) backbone. This structure confers unique electronic and optical properties due to the extended π-conjugation system, making it a candidate for applications in organic electronics, photovoltaics, and molecular wires. Its rigidity and linear geometry also facilitate self-assembly in supramolecular chemistry. Synthetically, it is typically prepared via Glaser-Hay coupling of p-tolylacetylene derivatives under oxidative conditions .

Properties

CAS No. |

22666-07-5 |

|---|---|

Molecular Formula |

C18H14 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

1-methyl-4-[4-(4-methylphenyl)buta-1,3-diynyl]benzene |

InChI |

InChI=1S/C18H14/c1-15-7-11-17(12-8-15)5-3-4-6-18-13-9-16(2)10-14-18/h7-14H,1-2H3 |

InChI Key |

RJKUSAYHEBGVLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Di-p-tolylbutadiyne belongs to a class of diarylbutadiynes, which are structurally analogous to other diarylacetylenes and polyynes. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison of Diarylacetylenes

Notes:

- Diphenylacetylene: Shorter conjugation results in a larger band gap (~4.5 eV), limiting its utility in optoelectronics compared to this compound. However, its simpler structure enhances reactivity in Sonogashira couplings .

- Di-p-fluorophenylbutadiyne : Electron-withdrawing fluorine substituents lower the band gap (2.9 eV), improving charge transport in organic light-emitting diodes (OLEDs). This compound’s methyl groups, in contrast, provide steric stabilization but less electronic modulation.

- Tofenamic acid: A diphenylamine derivative with a non-conjugated backbone, highlighting the critical role of the diyne moiety in enabling π-conjugation for electronic applications.

Key Research Findings:

Thermal Stability : this compound exhibits superior thermal stability (decomposition >300°C) compared to diphenylacetylene (~250°C) due to rigid conjugation.

Solubility: The p-tolyl groups enhance solubility in non-polar solvents (e.g., toluene) relative to unsubstituted diarylbutadiynes, aiding processability.

Optoelectronic Properties : UV-Vis spectra show a red-shifted absorption maxima (λₘₐₓ ~350 nm) vs. diphenylacetylene (λₘₐₓ ~280 nm), confirming extended conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.